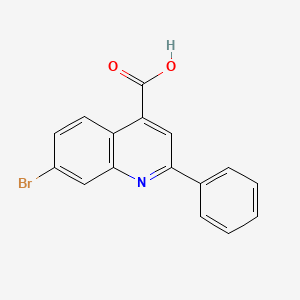
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is a chemical compound with the molecular formula C10H8NO7S2.K. It is a derivative of naphthalene, featuring both amino and hydroxy functional groups, as well as sulfonic acid groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt typically involves the sulfonation of naphthalene followed by the introduction of amino and hydroxy groups. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 4 position.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the 5 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in labeling carbohydrates and proteins due to its fluorescent properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in various chemical interactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a labeling agent in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar functional groups but differs in the position of the sulfonic acid groups.
1-Amino-8-naphthol-2,4-disulfonic acid monosodium salt: Another similar compound with different positions of the amino and hydroxy groups.
Uniqueness
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and solubility characteristics.
Propriétés
Numéro CAS |
57248-90-5 |
|---|---|
Formule moléculaire |
C10H8KNO7S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
potassium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.K/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
LVXBUYIUMTZNLP-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[K+] |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.[K+] |
Key on ui other cas no. |
57248-90-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)





![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)
